molecular formula C17H25N3O3S B13441773 2-Hydroxyalmotriptan

2-Hydroxyalmotriptan

Cat. No.: B13441773
M. Wt: 351.5 g/mol
InChI Key: WOKGJBXGULUOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyalmotriptan involves multiple steps, starting from the parent compound almotriptan. The process typically includes the hydroxylation of almotriptan under controlled conditions to introduce the hydroxyl group at the desired position on the indole ring . Specific reagents and catalysts are used to achieve this transformation, ensuring high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Key steps include the preparation of intermediates, purification, and quality control to ensure the final product meets stringent specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyalmotriptan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Hydroxyalmotriptan is unique due to its specific hydroxylation, which may confer distinct pharmacological properties and interactions with serotonin receptors compared to its parent compound and other triptans .

Properties

Molecular Formula

C17H25N3O3S

Molecular Weight

351.5 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-2-ol

InChI

InChI=1S/C17H25N3O3S/c1-19(2)10-7-14-15-11-13(5-6-16(15)18-17(14)21)12-24(22,23)20-8-3-4-9-20/h5-6,11,18,21H,3-4,7-10,12H2,1-2H3

InChI Key

WOKGJBXGULUOGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=C(NC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.